4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of a pyrrolopyridine precursor. One common method involves the following steps :
Starting Material: 4-Chloro-7-azaindole is used as the starting material.
Bromination: The starting material is dissolved in dichloromethane and cooled to 0°C. Bromine is then added dropwise, and the reaction mixture is stirred for 2 hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.
Scientific Research Applications
4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
Biological Research: The compound is used to study cell signaling pathways and enzyme inhibition.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing substrate access . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyridine ring structure but differ in the fused ring system.
Indole Derivatives: Indoles also have a fused ring system but differ in the position and type of heteroatoms.
Uniqueness
4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of bromine, chlorine, and methyl groups on the pyrrolopyridine scaffold makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPAUYKQIZMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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